2,5-Difluorothiophene
Description
2,5-Difluorothiophene (C₄H₂F₂S) is a fluorinated heterocyclic compound characterized by two fluorine atoms at the 2- and 5-positions of the thiophene ring. Its synthesis involves the thermal elimination of molecular fluorine from 2,2,5,5-tetrafluoro-3-thiolen, as reported in early studies . The electronegative fluorine substituents significantly alter the electronic properties of the thiophene ring, enhancing its electron-withdrawing capacity and making it valuable in materials science, particularly in organic semiconductors and polymers .
Properties
CAS No. |
19259-14-4 |
|---|---|
Molecular Formula |
C4H2F2S |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
2,5-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H |
InChI Key |
GAWBMHHZZIEGBF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)F |
Canonical SMILES |
C1=C(SC(=C1)F)F |
Synonyms |
2,5-Difluorothiophene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Fluorination at the 2- and 5-positions introduces strong electron-withdrawing effects, which contrast with electron-donating groups (e.g., methyl) in analogs like 2,5-dimethylthiophene. Key compounds for comparison include:
Charge Carrier Mobility in Organic Semiconductors
This compound demonstrates superior performance in donor-acceptor polymers compared to non-fluorinated analogs. For example:
- A polymer incorporating this compound as a donor unit exhibited ambipolar charge transport with hole mobility (μₕ) = 2.23 cm²/Vs and electron mobility (μₑ) = 1.08 cm²/Vs.
- A structurally similar non-fluorinated DPP-based polymer showed significantly lower mobilities (μₕ = 0.78 cm²/Vs; μₑ = 0.24 cm²/Vs) .
Table 1: Charge Transport Properties
| Polymer Component | μₕ (cm²/Vs) | μₑ (cm²/Vs) |
|---|---|---|
| This compound-DPP | 2.23 | 1.08 |
| Non-fluorinated DPP | 0.78 | 0.24 |
Organic Electronics
Fluorination enhances intermolecular interactions and film morphology, critical for device performance .
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